ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE: is a complex organic compound featuring a pyrrole ring, a piperazine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with maleic anhydride to form an intermediate, which is then reacted with 4-(3-pyridylcarbonyl)phenylpiperazine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Solvent-free and catalyst-free conditions are often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions but often include various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biological and medicinal research, ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is investigated for its potential as an anticancer agent. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these biological molecules. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- ETHYL 2-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 4-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)BENZENESULFONAMIDE
Uniqueness: ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE stands out due to its combination of a pyrrole ring and a piperazine moiety, which provides unique reactivity and potential for diverse applications. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C29H26N4O5 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[4-[4-(pyridine-3-carbonyl)phenyl]piperazin-1-yl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C29H26N4O5/c1-2-38-29(37)21-7-11-24(12-8-21)33-26(34)18-25(28(33)36)32-16-14-31(15-17-32)23-9-5-20(6-10-23)27(35)22-4-3-13-30-19-22/h3-13,18-19H,2,14-17H2,1H3 |
InChI Key |
RXNKKOPVTCNIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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